2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]-4H-pyran-4-one
Description
2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]-4H-pyran-4-one is a synthetic small molecule characterized by a pyran-4-one core substituted at positions 2 and 4. The pyran-4-one scaffold is a heterocyclic structure with a ketone group at position 4, which is frequently utilized in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities .
- Position 2: A 4-benzylpiperazinylmethyl group is attached via a methylene linker.
- Position 5: A 2-fluorobenzyloxy group is present, contributing aromaticity and electron-withdrawing properties due to the fluorine atom.
The molecular formula is estimated as C₂₄H₂₄FN₂O₃ (molecular weight ≈ 413.47 g/mol), though exact values depend on stereochemical and synthetic variations. Its synthesis likely involves etherification and nucleophilic substitution steps, analogous to methods described for related acrylate monomers derived from pyran-4-one precursors .
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O3/c25-22-9-5-4-8-20(22)17-30-24-18-29-21(14-23(24)28)16-27-12-10-26(11-13-27)15-19-6-2-1-3-7-19/h1-9,14,18H,10-13,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWNOYYYOFGWJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]-4H-pyran-4-one typically involves multiple steps. One common method includes the reductive amination of a precursor compound with 4-benzylpiperazine using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]-4H-pyran-4-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, potentially modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, while the pyranone moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Halogenated Benzyloxy Groups
Key Findings :
Non-Halogenated Substituents
Key Findings :
Substituent Variations at Position 2
Piperazine Ring Modifications
Key Findings :
- Benzyl groups on piperazine improve blood-brain barrier penetration compared to polar sulfonyl groups .
Research Findings and Implications
Synthetic Accessibility: The target compound’s synthesis is feasible via esterification and nucleophilic substitution, as demonstrated for structurally related acrylate monomers (yields: 41–67%) .
Structure-Activity Relationships (SAR) :
- Position 5 : Fluorine’s small size and electronegativity optimize binding to hydrophobic pockets, while chlorine’s larger size may hinder sterically sensitive targets .
- Position 2 : Benzylpiperazine derivatives exhibit superior pharmacokinetic profiles over sulfonylpiperidine analogs, which are more hydrophilic .
Q & A
Basic: What are the optimal synthetic routes for this compound, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the condensation of 4-benzylpiperazine with a pyran-4-one precursor. Key steps include:
- Alkylation : Reaction of 4-benzylpiperazine with a bromomethyl-pyranone intermediate under reflux in acetonitrile (80°C, 12 hours) .
- Etherification : Coupling the intermediate with 2-fluorobenzyl bromide using potassium carbonate as a base in DMF (60°C, 8 hours) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product with >95% purity.
Key Factors : - Temperature control during alkylation to avoid side reactions.
- Use of anhydrous conditions to prevent hydrolysis of intermediates.
Basic: Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : and NMR confirm the presence of the benzylpiperazine moiety (δ 2.5–3.5 ppm for piperazine protons) and the fluorophenylmethoxy group (δ 4.8–5.2 ppm for -OCH-) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 451.1923) .
- HPLC-PDA : Assesses purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .
Advanced: How do substituents on the piperazine and benzyl groups affect biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Piperazine Modifications :
- Benzyl vs. Phenyl : Benzyl substitution enhances lipophilicity, improving blood-brain barrier penetration in neuroactivity assays .
- Fluorine Position : 2-Fluorophenylmethoxy increases binding affinity to serotonin receptors (e.g., 5-HT with K = 12 nM) compared to non-fluorinated analogs .
- Experimental Validation :
- Replace the benzyl group with methyl or cyclohexyl to test solubility and receptor selectivity.
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .
Advanced: What in vitro models are suitable for assessing pharmacokinetic properties?
Methodological Answer:
- Solubility and Permeability :
- PAMPA Assay : Measures passive diffusion through artificial membranes (e.g., Pe = 2.1 × 10 cm/s) .
- Hepatic Microsomes : Evaluate metabolic stability (e.g., t = 45 minutes in human microsomes) .
- CYP Inhibition : Screen for CYP3A4/2D6 interactions using fluorogenic substrates .
Advanced: How can researchers resolve discrepancies in reported biological activities across studies?
Methodological Answer:
- Replication : Standardize assay conditions (e.g., cell lines, serum concentration) to minimize variability. For example, use HEK-293 cells stably expressing 5-HT receptors .
- Structural Validation : Re-characterize batches via XRD or 2D NMR (e.g., NOESY) to confirm stereochemical consistency .
- Meta-Analysis : Compare IC values across studies using standardized statistical models (e.g., mixed-effects regression) .
Advanced: What experimental designs are recommended for evaluating synergistic effects with chemotherapeutics?
Methodological Answer:
- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in cancer cell lines (e.g., MCF-7 breast cancer) .
- Dose Optimization :
- Fixed-ratio designs (e.g., 1:1, 1:2 molar ratios) with cisplatin or doxorubicin.
- Measure apoptosis via Annexin V/PI flow cytometry .
- In Vivo Validation :
- Xenograft models with staggered dosing (e.g., compound administered 2 hours before chemotherapy) to assess toxicity and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
